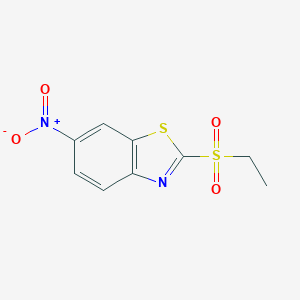

2-(Ethylsulphonyl)-6-nitrobenzothiazole

Description

Historical Development of Benzothiazole (B30560) Chemistry in Academic Research

The academic journey of benzothiazole chemistry began in the late 19th century. The first synthesis was reported in 1887 by German chemist Ludwig Knorr, with A.W. Hofmann also publishing synthetic methods around the same time. ontosight.aipcbiochemres.com These early explorations laid the groundwork for future research. Significant advancements in the synthesis and characterization of numerous benzothiazole derivatives occurred during the 1950s and 1960s. ontosight.ai

Historically, one of the key synthetic routes to benzothiazole derivatives is the Herz reaction, which involves the reaction of anilines with disulfur (B1233692) dichloride. mdpi.com Classic methods for preparing the benzothiazole core often involve the condensation of 2-mercaptoaniline with compounds like acid chlorides or aldehydes. wikipedia.org Over the decades, a vast array of synthetic protocols has been developed to access the benzothiazole scaffold in high yields and to introduce functional diversity. nih.govresearchgate.net Modern synthetic chemistry has also introduced more environmentally friendly or "green" methods for its synthesis. mdpi.com The versatility of this scaffold has made it a "privileged structure" in medicinal chemistry, serving as a building block for numerous compounds with therapeutic potential. tandfonline.comnih.gov

Structural Significance of Sulfonyl and Nitro Substituents within Benzothiazole Derivatives

The chemical properties and reactivity of the benzothiazole ring are significantly influenced by the nature and position of its substituents. The parent benzothiazole ring itself is considered to be electron-withdrawing. wikipedia.org The introduction of additional strong electron-withdrawing groups, such as the ethylsulphonyl (-SO₂CH₂CH₃) group at position 2 and the nitro (-NO₂) group at position 6, profoundly modifies the electronic characteristics of the molecule.

The nitro group is a powerful electron-withdrawing substituent. Academic studies on various benzothiazole derivatives have shown that the presence of a nitro group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This reduction in the HOMO-LUMO energy gap is a critical factor in tuning the optoelectronic properties of these molecules, making them of interest in materials science for applications in organic electronics. mdpi.comnih.gov

The sulfonyl group is also a strong electron-withdrawing group. Its presence, particularly at the C-2 position, further enhances the electron-deficient nature of the benzothiazole core. The combination of a sulfonyl group at position 2 and a nitro group at position 6 creates a molecule with a highly polarized electronic structure. Research on benzothiazole derivatives has consistently shown that substitutions at the C-2 and C-6 positions are particularly crucial for modulating biological activity and physicochemical properties. benthamscience.comsemanticscholar.org This strategic placement of electron-withdrawing groups is a common design principle in the development of novel compounds for various research applications. mdpi.comnih.gov

The table below summarizes the electronic effects of these key substituents.

| Substituent | Position | Electronic Effect | Impact on Benzothiazole Core |

| Ethylsulphonyl | 2 | Strong Electron-Withdrawing | Enhances electron deficiency of the heterocyclic ring |

| Nitro | 6 | Strong Electron-Withdrawing | Lowers HOMO/LUMO energy levels, increases electronic polarization |

Overview of Key Academic Research Domains Pertaining to 2-(Ethylsulphonyl)-6-nitrobenzothiazole and its Analogues

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, its structural components place it firmly within well-established research domains. The academic interest in this compound can be inferred from the extensive research on its close structural analogues, particularly those containing the 6-nitrobenzothiazole (B29876) core.

Analogues and Their Research Applications:

2-Amino-6-nitrobenzothiazole (B160904): This is a pivotal precursor and a widely studied analogue. It serves as a starting material in the synthesis of a variety of compounds. chemicalbook.com Research has demonstrated its use in creating azo dyes, materials with nonlinear optical properties, and novel heterocyclic compounds evaluated as potential monoamine oxidase (MAO) inhibitors for neuroprotective research. chemicalbook.comnih.govsigmaaldrich.com

2-Chloro-6-nitrobenzothiazole (B1294357): This compound is another important intermediate. Its reactivity, particularly the chlorine atom at the 2-position, makes it a valuable building block for synthesizing more complex molecules, including potential pharmaceutical agents and dyes. ontosight.ai

6-Nitrobenzothiazole-2-carboxamides: Derivatives containing the 6-nitrobenzothiazole scaffold linked to various amides have been synthesized and investigated in cancer research for their antiproliferative activity and for their potential as antioxidants. nih.gov

6-Nitro-2-benzothiazolesulfonamide: The synthesis of this sulfonamide analogue highlights the chemical transformations possible at the C-2 position of the 6-nitrobenzothiazole core, indicating a research interest in developing compounds with sulfonamide functionalities, which are common in medicinal chemistry. prepchem.com

Based on the research conducted on these closely related structures, the academic domains relevant to this compound likely include medicinal chemistry, materials science, and synthetic organic chemistry. Its highly functionalized structure makes it a candidate for investigation as a bioactive molecule or as an intermediate for the synthesis of more complex chemical entities.

The table below details the research contexts of key analogues.

| Analogue Compound | Key Structural Feature | Primary Research Domain(s) |

| 2-Amino-6-nitrobenzothiazole | Amino group at C-2 | Synthetic Chemistry (dyes, NLO materials), Medicinal Chemistry (MAO inhibitors) chemicalbook.comnih.gov |

| 2-Chloro-6-nitrobenzothiazole | Chloro group at C-2 | Synthetic Chemistry (pharmaceutical and dye precursors) ontosight.ai |

| 6-Nitrobenzothiazole Carboxamides | Amide linkage at C-2 | Medicinal Chemistry (antiproliferative, antioxidant agents) nih.gov |

| 6-Nitro-2-benzothiazolesulfonamide | Sulfonamide at C-2 | Synthetic & Medicinal Chemistry prepchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S2/c1-2-17(14,15)9-10-7-4-3-6(11(12)13)5-8(7)16-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWSLJHLRNJJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172602 | |

| Record name | 2-(Ethylsulphonyl)-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19094-32-7 | |

| Record name | 2-(Ethylsulfonyl)-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulphonyl)-6-nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylsulphonyl)-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylsulphonyl)-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylsulfonyl)-6-nitrobenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DEJ4LN5LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 2 Ethylsulphonyl 6 Nitrobenzothiazole and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. For 2-(ethylsulphonyl)-6-nitrobenzothiazole, the spectra are expected to be dominated by characteristic absorptions from the sulfonyl (SO₂), nitro (NO₂), and benzothiazole (B30560) ring systems.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups. The ethylsulfonyl group is characterized by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The nitro group also exhibits distinct symmetric and asymmetric stretching frequencies. The aromatic benzothiazole core gives rise to a series of bands related to C=C and C=N stretching, as well as C-H stretching and bending vibrations. For derivatives such as 2-amino-6-nitrobenzothiazole (B160904), aromatic C-H stretching is observed around 3071-3073 cm⁻¹, while the nitro group absorption appears at 1324-1328 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretches of the sulfonyl and nitro groups, as well as the vibrations of the benzothiazole ring, are expected to produce strong signals in the Raman spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the fused aromatic system.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (Ethyl) | Stretching | 2980 - 2850 | Medium |

| Benzothiazole C=N/C=C | Ring Stretching | 1650 - 1450 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 | Strong |

| Symmetric Stretching | 1350 - 1320 | Strong | |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Symmetric Stretching | 1160 - 1120 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques (like COSY and HMBC) establish connectivity between them.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the three protons on the benzothiazole ring. The ethyl group should appear as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The three aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and sulfonyl groups. Specifically, the proton at the C7 position is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C4 a doublet.

¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The two carbons of the ethyl group will appear in the upfield region. The seven carbons of the 6-nitrobenzothiazole (B29876) core will appear at lower field, with the carbon atom C2, directly attached to the strongly electron-withdrawing sulfonyl group, expected to be significantly deshielded. The chemical shifts of the aromatic carbons are influenced by the substituents, and computational studies on benzothiazole derivatives have shown good correlation between predicted and experimental values. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| -SO₂-CH₂-CH₃ | ¹H | ~1.4 | Triplet (t) |

| -SO₂-CH₂-CH₃ | ¹H | ~3.5 | Quartet (q) |

| H-4 | ¹H | ~8.3 - 8.6 | Doublet (d) |

| H-5 | ¹H | ~8.4 - 8.7 | Doublet of Doublets (dd) |

| H-7 | ¹H | ~9.2 - 9.5 | Doublet (d) |

| -SO₂-CH₂-CH₃ | ¹³C | ~7 | - |

| -SO₂-CH₂-CH₃ | ¹³C | ~55 | - |

| Aromatic/Heterocyclic Carbons | ¹³C | ~120 - 170 | - |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₈N₂O₄S₂, corresponding to a molecular weight of approximately 272.3 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision.

The fragmentation pattern observed under electron ionization (EI-MS) provides valuable structural information. The molecular ion peak ([M]⁺) would be observed at m/z 272. Subsequent fragmentation would likely involve the cleavage of the C-S and S-N bonds. Key fragmentation pathways would include:

Loss of an ethyl radical (-C₂H₅): Leading to a fragment at m/z 243.

Loss of ethene (-C₂H₄): Through rearrangement, giving a fragment at m/z 244.

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatics, resulting in a fragment at m/z 226.

Loss of sulfur dioxide (-SO₂): Resulting in a fragment at m/z 208.

Cleavage of the C-S bond: Loss of the ethylsulfonyl radical (•SO₂C₂H₅) to yield the 6-nitrobenzothiazole cation at m/z 180. The mass spectrum of 6-nitrobenzothiazole itself shows a significant peak at m/z 134, corresponding to the loss of NO₂. nih.govnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 272 | [M]⁺ (Molecular Ion) | - |

| 243 | [M - C₂H₅]⁺ | •C₂H₅ |

| 226 | [M - NO₂]⁺ | •NO₂ |

| 208 | [M - SO₂]⁺ | SO₂ |

| 180 | [6-nitrobenzothiazole]⁺ | •SO₂C₂H₅ |

| 134 | [benzothiazole - H]⁺ | •SO₂C₂H₅, •NO₂ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The 6-nitrobenzothiazole system constitutes a significant chromophore, and the compound is expected to absorb strongly in the UV or near-visible region. Studies on related benzothiazole derivatives show strong fluorescence in the 450–600 nm region. mdpi.com However, the presence of the nitro group often quenches fluorescence through efficient non-radiative decay pathways. Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent. The absorption spectrum would be useful for quantitative analysis and for studying interactions with other molecules.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking.

While no crystal structure for this compound is publicly available, a crystallographic analysis would reveal the conformation of the ethylsulfonyl group relative to the benzothiazole ring and the packing of the molecules in the crystal lattice. For comparison, the crystal structure of a related derivative, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, has been determined, providing an example of the detailed structural data that can be obtained for complex heterocyclic systems. researchgate.net

Table 4: Representative X-ray Crystallography Data (based on a related thiazole (B1198619) derivative)

| Parameter | Example Value (from C₁₄H₁₁N₃O₄S) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 20.6433 |

| b (Å) | 6.9795 |

| c (Å) | 20.9482 |

| β (°) | 112.440 |

| Volume (ų) | 2789.67 |

Microscopic and Scattering Techniques for Morphological and Size Analysis (e.g., SEM, DLS)

Techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are generally applied to characterize the morphology, particle size, and size distribution of materials rather than individual molecules. SEM provides high-resolution images of the surface topography of a solid sample, which would be useful for examining the crystal habit or morphology of the bulk powder of this compound. DLS is used to measure the size of particles dispersed in a liquid and would only be applicable if the compound were formulated into nanoparticles or used to form aggregates in solution. Currently, there are no published studies employing these techniques for the morphological analysis of this specific compound.

Computational and Theoretical Investigations of 2 Ethylsulphonyl 6 Nitrobenzothiazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for investigating the electronic properties of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are used to explore the ground state properties of 2-(Ethylsulphonyl)-6-nitrobenzothiazole. researchgate.netresearchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy structure on the potential energy surface. This provides crucial information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculation of vibrational frequencies is used to confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. nih.gov

Electronic Properties: DFT is used to calculate various electronic properties such as dipole moment, polarizability, and the distribution of electronic charge (e.g., Mulliken atomic charges), which helps in understanding the molecule's polarity and intermolecular interactions. researchgate.net

Reactivity Prediction: The electron density and related properties calculated by DFT are foundational for predicting the molecule's chemical reactivity. researchgate.net

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.orgresearchgate.net

TD-DFT calculations are crucial for:

Predicting UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). scilit.com

Characterizing Excited States: The method provides insights into the nature of the excited states, such as identifying them as n → π* or π → π* transitions. This is essential for understanding the molecule's photophysical and photochemical behavior. researchgate.net

Fluorescence and Phosphorescence: While less accurate for emission than absorption, TD-DFT can be used to model the geometry of the first excited state (S1) and estimate emission energies, providing insights into the molecule's potential fluorescence properties. rsc.org

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of this compound. rsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. In this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole (B30560) ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The presence of the electron-withdrawing nitro (-NO2) and ethylsulphonyl (-SO2Et) groups is expected to lower the LUMO energy and localize it significantly on these parts of the molecule. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and lower stability. researchgate.net

While specific DFT-calculated values for this compound are not available in the cited literature, the table below presents typical values for a related nitrobenzothiazole derivative to illustrate the output of such an analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.65 | Indicates chemical reactivity and kinetic stability |

Disclaimer: The data in this table is illustrative for a representative nitroaromatic benzothiazole derivative and not the specific values for this compound.

The primary global reactivity indices are calculated using the energies of the HOMO and LUMO as follows:

| Global Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a quantitative classification of the global electrophilic nature of a molecule. dergipark.org.tr |

These indices are invaluable for comparing the reactivity of a series of related compounds and for understanding the influence of different functional groups on chemical behavior.

Molecular Modeling for Structure-Property Relationships

Molecular modeling extends beyond electronic structure to establish relationships between a molecule's structure and its macroscopic properties.

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time.

The development of a QSPR model involves several key steps:

Descriptor Calculation: A large set of numerical parameters, known as molecular descriptors, are calculated for a series of related molecules. Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, polarizability, and global reactivity indices, are often used due to their high information content. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links a selection of the most relevant descriptors to the property of interest.

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

A hypothetical QSPR equation might look like: Property = c₀ + c₁(ΔE) + c₂(Dipole Moment) + c₃(Polarizability) + ...

Such models are powerful predictive tools in materials science and medicinal chemistry, enabling the estimation of properties for new or untested compounds without the need for extensive experimentation.

Quantitative Structure-Activity Relationship (QSAR) Methodology and Parameter Derivation

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.thasianpubs.org For benzothiazole derivatives, QSAR methodologies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or antimicrobial activities. chula.ac.thchula.ac.th The fundamental principle is to correlate physicochemical properties, known as descriptors, with the biological activity of the molecules. chula.ac.th

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with known biological activities is compiled. For benzothiazole derivatives, this activity is often expressed as an inhibitory concentration (e.g., GI50 or IC50), which is typically converted to a logarithmic scale (e.g., pGI50) for the analysis. asianpubs.org The three-dimensional structures of these molecules are then optimized using computational methods like the Merck Molecular Force Field (MMFF). chula.ac.th Following optimization, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., dipole moments, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. chula.ac.thasianpubs.org

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate an equation that links a selection of these descriptors to the observed biological activity. chula.ac.thresearchgate.net A crucial part of the process is model validation, where the dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. chula.ac.thchula.ac.th Validation parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted correlation coefficient (pred_r²) are assessed to ensure the model is statistically significant and not a result of chance correlation. chula.ac.thresearchgate.net

For a compound like this compound, QSAR models developed for similar derivatives can provide insights into how its specific substituents—the ethylsulphonyl group at position 2 and the nitro group at position 6—might influence its activity. For instance, studies on other benzothiazoles have shown that hydrophobic groups and specific chain counts can enhance anticancer activity. chula.ac.thresearchgate.net The descriptors identified in such models highlight the importance of atomic properties and topological indices in explaining the biological actions of benzothiazole derivatives. asianpubs.org

| Parameter Type | Descriptor Example | Potential Influence on this compound Activity |

|---|---|---|

| Electronic | Delta Epsilon C | Relates to the electronic environment of the sulphonyl group, affecting interactions with target macromolecules. chula.ac.th |

| Hydrophobicity | XK Hydrophilic Area | The ethylsulphonyl and nitro groups contribute to the overall hydrophilic/hydrophobic balance, influencing cell membrane permeability. chula.ac.thresearchgate.net |

| Topological | 6-Chain Count | Describes the branching and size of the ethyl group, which can impact steric fit within a receptor's binding site. chula.ac.thresearchgate.net |

| Physicochemical | LogP | Indicates the compound's lipophilicity, a critical factor for its pharmacokinetic profile. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energy Gap | Reflects the chemical reactivity and stability of the molecule. mdpi.com |

Molecular Docking Simulations for Molecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds against a specific biological target. mdpi.combiointerfaceresearch.com For this compound, docking simulations can predict its binding affinity and interaction patterns with various enzymes or receptors implicated in disease.

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). researchgate.netbiointerfaceresearch.com The ligand's structure is optimized to find its most stable conformation. The simulation then systematically explores various possible binding poses of the ligand within the active site of the receptor. researchgate.net Each pose is evaluated using a scoring function that estimates the binding free energy, with lower energy scores typically indicating more favorable binding. researchgate.net

Analysis of the top-ranked poses reveals specific noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.com For instance, in studies of other benzothiazole derivatives, docking has revealed the formation of crucial hydrogen bonds with residues like LEU222 or ASN44 in E. coli dihydroorotase. mdpi.com Similarly, hydrophobic interactions involving the benzothiazole ring system are often significant contributors to binding affinity. acs.org

For this compound, the ethylsulphonyl and nitro groups would be of particular interest. The oxygen atoms of both the sulphonyl and nitro groups are potential hydrogen bond acceptors, while the ethyl group and the benzothiazole core can engage in hydrophobic and aromatic interactions. mdpi.comacs.org These predictions help to rationalize the compound's biological activity and can guide the design of new analogues with improved potency and selectivity. biointerfaceresearch.com

| Hypothetical Protein Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., p56lck) | -8.5 | Met319, Thr316 | Hydrogen Bond (with SO₂) |

| DHPS Enzyme | -7.9 | Lys220, Arg255 | Arene-H Interaction, Hydrogen Bond (with NO₂) nih.gov |

| GABA-AT | -7.2 | Trp145, Phe230 | π-π Stacking (Benzothiazole Ring) |

| E. coli Dihydroorotase | -6.8 | Leu222, Asn44 | Hydrophobic Interaction, Hydrogen Bond mdpi.com |

Analysis of Noncovalent Interactions in Molecular Assemblies and Co-crystals

Noncovalent interactions are the dominant forces that govern the three-dimensional arrangement of molecules in the solid state, including molecular assemblies and co-crystals. researchgate.net A thorough analysis of these interactions is essential for understanding and predicting the physical properties of a compound, such as its solubility, stability, and melting point. internationalscholarsjournals.com Co-crystals are multi-component crystalline solids where at least two different molecules are held together in a stoichiometric ratio by noncovalent forces. internationalscholarsjournals.comgoogle.com For this compound, studying these interactions can inform the design of novel solid forms with improved physicochemical properties.

The primary noncovalent interactions involving benzothiazole derivatives include hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netscirp.org The structure of this compound contains several functional groups capable of participating in these interactions. The nitro and sulphonyl groups are strong hydrogen bond acceptors, while the aromatic benzothiazole ring can participate in π-π stacking interactions with other aromatic systems. The entire molecule is subject to weaker, yet collectively significant, van der Waals forces.

Computational methods, alongside experimental techniques like X-ray crystallography, are used to analyze these interactions. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, can be calculated to visualize the electron density distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org This helps predict sites for potential hydrogen bonding and other electrostatic interactions. scirp.org

In the context of co-crystals, this compound could be combined with a "co-former" molecule. The co-former is chosen based on its ability to form strong and predictable noncovalent interactions (supramolecular synthons) with the target molecule. For example, a co-former with strong hydrogen bond donor groups could interact favorably with the oxygen atoms of the nitro and sulphonyl groups. The resulting co-crystal could exhibit different and potentially superior properties compared to the pure compound. internationalscholarsjournals.com

| Interaction Type | Participating Groups on this compound | Potential Co-former Group | Significance in Molecular Assembly |

|---|---|---|---|

| Hydrogen Bond | -SO₂ (acceptor), -NO₂ (acceptor) | -OH, -NH₂, -COOH (donors) | Provides directional control and strength to the crystal lattice. |

| π-π Stacking | Benzothiazole Ring System | Aromatic rings (e.g., pyridine, benzene) | Contributes to the stabilization of layered structures. |

| Halogen Bond | N/S atoms (acceptor) | Halogenated aromatic rings | A directional interaction useful in crystal engineering. |

| van der Waals Forces | Entire Molecule | Any molecule | Non-specific interactions that contribute to overall crystal packing efficiency. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transition states. nih.govresearchgate.net This approach, often utilizing methods like Density Functional Theory (DFT), offers deep insights into reaction mechanisms, kinetics, and thermodynamics, which can be invaluable for optimizing the synthesis of complex molecules like this compound. researchgate.net

The synthesis of the benzothiazole core typically involves the cyclization of a precursor molecule, such as an o-aminothiophenol derivative. organic-chemistry.orgnih.gov For this compound, a plausible synthetic route could involve the reaction of 2-amino-5-nitrothiophenol with an ethylsulfonyl-containing electrophile, followed by cyclization. Reaction pathway modeling can be used to explore the feasibility of different proposed synthetic steps.

The process involves calculating the potential energy surface for the reaction. Stationary points on this surface, including reactants, intermediates, transition states, and products, are located and their energies are determined. researchgate.net The transition state (TS) is of particular interest as it represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. nih.gov A lower activation energy corresponds to a faster reaction rate.

By analyzing the geometry of the transition state, chemists can understand the precise arrangement of atoms as bonds are being broken and formed. nih.gov This information can explain the observed regioselectivity or stereoselectivity of a reaction and guide modifications to reaction conditions (e.g., catalyst, solvent, temperature) to improve yield and selectivity. researchgate.net For example, computational studies on the formation of the benzothiazole ring can elucidate the role of catalysts or oxidizing agents in facilitating the crucial C-S bond formation and subsequent dehydrogenation steps. researchgate.netacs.org

| Proposed Reaction Step | Description | Hypothetical Calculated Parameter | Value (kJ/mol) |

|---|---|---|---|

| Thioamide Formation | Reaction of 2-amino-5-nitrothiophenol with an ethylsulfonyl precursor. | Reaction Energy (ΔE_rxn) | -50 |

| TS1 (Cyclization) | Intramolecular nucleophilic attack of the thiol sulfur onto the thioamide carbon. | Activation Energy (Ea) | +120 |

| Intermediate 1 | Formation of a tetrahedral intermediate. | Relative Energy | +25 |

| TS2 (Dehydration/Oxidation) | Elimination of water or oxidation to form the aromatic benzothiazole ring. | Activation Energy (Ea) | +85 |

| Product Formation | Formation of this compound. | Overall Reaction Energy (ΔE_rxn) | -150 |

Advanced Material Applications and Chemical Reagent Development of 2 Ethylsulphonyl 6 Nitrobenzothiazole

Utilization as a Chemical Reagent and Building Block in Organic Synthesis

There is currently a lack of specific literature detailing the use of 2-(Ethylsulphonyl)-6-nitrobenzothiazole in the following roles:

Role as a Sulfinate Transfer Reagent

No specific studies have been identified that demonstrate the application of this compound as a sulfinate transfer reagent in organic synthesis.

Precursor for Complex Molecular Architectures

While benzothiazole (B30560) derivatives are known building blocks in the synthesis of complex molecules, specific examples detailing the use of this compound as a precursor for such architectures are not available in the reviewed literature.

Integration into Polymeric and Supramolecular Materials

Information on the incorporation of this compound into polymeric and supramolecular materials is not specifically documented in available scientific reports. The following subsections are based on general principles of related compounds, but direct evidence for the subject compound is absent.

Incorporation into Azo Chromophore-Based Polymers

The related compound, 2-amino-6-nitrobenzothiazole (B160904), is a known precursor for the synthesis of azo dyes. google.comgoogle.com These dyes can, in principle, be incorporated into polymer backbones to create colored and functional materials. However, no research has been found that specifically details the synthesis or properties of azo chromophore-based polymers derived from this compound.

Investigation of Photoresponsive and Optical Storage Properties

Azo-containing polymers often exhibit photoresponsive behavior, such as photo-induced birefringence, which is of interest for optical data storage applications. mdpi.com Thiazole-azo dyes, in general, have been investigated for these properties. harvard.edu However, studies specifically investigating the photoresponsive and optical storage properties of materials containing this compound have not been identified.

Exploration of Supramolecular Architectures and Co-crystals

The formation of co-crystals is a recognized strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional molecules. nih.gov While the benzothiazole moiety can participate in various non-covalent interactions leading to the formation of supramolecular architectures, there is no specific research available on the exploration of supramolecular structures or co-crystals involving this compound.

Assessment of Semiconducting Behavior

The assessment of this compound as a semiconductor is an area of interest due to the electronic properties inherent to the benzothiazole scaffold. The core benzothiazole structure is a key component in various organic dyes used in dye-sensitized solar cells, which rely on the semiconducting properties of the materials to function. rsc.org The specific functional groups attached to the benzothiazole ring in this compound, namely the ethylsulfonyl group (−SO₂CH₂CH₃) and the nitro group (−NO₂), are strong electron-withdrawing groups.

These groups significantly influence the electronic profile of the molecule by lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the electronic band gap is a critical factor in determining a material's semiconducting characteristics. While direct experimental data on the semiconducting behavior of this specific compound is not extensively detailed in the available literature, its structural features suggest potential applicability in organic electronics. The electron-deficient nature imparted by the substituents could facilitate n-type semiconducting behavior, a less common but valuable property in organic electronic materials.

Table 1: Functional Groups and Their Influence on Electronic Properties

| Functional Group | Chemical Formula | Position on Benzothiazole Ring | Typical Electronic Effect | Potential Impact on Semiconducting Behavior |

|---|---|---|---|---|

| Ethylsulfonyl | -SO₂CH₂CH₃ | 2 | Strong Electron-Withdrawing | Lowers HOMO/LUMO levels, potentially enhancing electron transport (n-type behavior). |

Applications in Dye Chemistry

The benzothiazole moiety is a fundamental structural component in a significant portion of commercial dyes, particularly disperse dyes used for coloring synthetic fibers. epo.org The compound this compound belongs to this class of molecules, where the specific substituents are crucial for determining the final color, dyeing properties, and fastness of the dyestuff. The combination of the benzothiazole heterocycle with electron-withdrawing groups like sulfonyl and nitro functions as a potent chromophore, the part of a molecule responsible for its color.

Intermediate in Azo Dyestuff Preparation

In the synthesis of azo dyes, which constitute a large class of synthetic colorants, 2-amino-6-nitrobenzothiazole is a commonly used precursor. epo.orgchemicalbook.comsigmaaldrich.comisca.me The preparation of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. unb.ca

Diazotization : An aromatic amine, in this case, 2-amino-6-nitrobenzothiazole, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to convert the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺). epo.orgacu.edu.in

Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. cuhk.edu.hk This reaction forms the characteristic azo group (-N=N-), which links the two aromatic systems and is central to the dye's chromophore.

While 2-amino-6-nitrobenzothiazole is the direct intermediate for diazotization, the target compound, this compound, represents a derivative where the group at the 2-position has been modified. The ethylsulfonyl group replaces the amino group, a transformation that can occur via reactions involving the diazonium salt intermediate. This ethylsulfonyl group acts as a powerful electron-withdrawing moiety, which can be used to fine-tune the resulting dye's properties, such as its color (leading to a bathochromic, or deep-color, shift) and its light and wet fastness. epo.org Therefore, while not the direct starting amine for diazotization, it is intrinsically linked to the synthesis pathway of specialized, high-performance benzothiazole azo dyes.

Table 2: Azo Dye Synthesis Pathway via Benzothiazole Intermediate

| Step | Reactants | Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Diazotization | 2-Amino-6-nitrobenzothiazole, NaNO₂, Mineral Acid (e.g., H₂SO₄) | 0-5 °C | 6-Nitrobenzothiazole-2-diazonium salt | Formation of the reactive diazonium ion. epo.orgacu.edu.in |

| 2. Azo Coupling | 6-Nitrobenzothiazole-2-diazonium salt, Aromatic Coupling Agent (e.g., Naphthol derivative) | Alkaline or slightly acidic conditions, 0-5 °C | Azo dye containing the 6-nitrobenzothiazole (B29876) moiety | Formation of the final chromophoric system. cuhk.edu.hk |

Potential in Other Non-Biological Industrial and Material Science Applications

The potential for this compound in non-biological industrial and material science applications stems from the reactivity and properties of its constituent functional groups. Heterocyclic compounds like 2-chloro-6-nitrobenzothiazole (B1294357) are utilized as building blocks in the synthesis of more complex molecules for materials science. ontosight.ai Similarly, the ethylsulfonyl derivative offers several avenues for exploration.

Table 3: Potential Material Science Applications Based on Molecular Structure

| Structural Feature | Potential Application Area | Rationale |

|---|---|---|

| Electron-deficient Benzothiazole Ring | Organic Electronics, Nonlinear Optics | The polarized electronic structure is suitable for creating materials with specific electronic or optical responses. |

| Reducible Nitro Group (-NO₂) | Polymer Chemistry | Can be converted to a reactive amine (-NH₂) for incorporation into polymer chains, creating thermally stable materials. ontosight.ai |

| Stable Ethylsulfonyl Group (-SO₂R) | High-Performance Materials | Contributes to the chemical and thermal stability of the molecule. |

Future Research Directions and Unexplored Avenues for 2 Ethylsulphonyl 6 Nitrobenzothiazole

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-(Ethylsulphonyl)-6-nitrobenzothiazole, future research should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Drawing inspiration from green chemistry principles applied to related benzothiazole (B30560) derivatives, several promising avenues can be explored.

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by enabling rapid reaction times and often improving product yields. The application of MAOS to the synthesis of this compound could lead to more energy-efficient processes. Similarly, ultrasound-mediated synthesis, known for its ability to enhance reaction rates and yields through acoustic cavitation, presents another eco-friendly alternative.

The exploration of novel catalytic systems is also crucial. The use of biocatalysts, such as enzymes or whole-cell systems, could offer highly selective and environmentally friendly synthetic pathways. Furthermore, the development and application of recyclable heterogeneous catalysts can simplify product purification and reduce chemical waste. Investigations into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would further contribute to the sustainability of the synthesis.

| Sustainable Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. |

| Solvent-Free/Green Solvents | Minimized use of volatile organic compounds, reduced environmental impact. |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools for the rational design of molecules with tailored properties and for predicting their behavior. For this compound, advanced computational design and predictive modeling can accelerate the discovery of new applications and provide fundamental insights into its chemical nature.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its derivatives with their potential biological activities or material properties. By analyzing the effects of the ethylsulfonyl and nitro groups, QSAR models can guide the synthesis of new analogs with enhanced performance for specific applications, such as medicinal chemistry or materials science.

Molecular docking and molecular dynamics (MD) simulations are invaluable for investigating the interactions of this compound with biological targets or within a material matrix. These techniques can predict binding affinities and modes of interaction, providing a molecular-level understanding of its mechanism of action. This is particularly relevant for designing new drug candidates or understanding the behavior of the compound in functional materials.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage assessment of the compound's potential as a therapeutic agent. These computational models can help to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles. Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of the molecule, which is crucial for its application in organic electronics.

| Computational Approach | Application for this compound |

| QSAR | Predict biological activity and material properties to guide new designs. |

| Molecular Docking | Elucidate binding modes with biological targets. |

| Molecular Dynamics | Simulate dynamic behavior in biological or material systems. |

| ADMET Prediction | Assess drug-likeness and potential toxicity. |

| DFT Calculations | Predict electronic and optical properties for materials science applications. |

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of both the ethylsulfonyl group at the 2-position and the nitro group at the 6-position. These substituents render the benzothiazole ring system highly electron-deficient, opening up avenues for unique and potentially undiscovered chemical transformations.

The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr) . Future research could explore a wide range of nucleophiles to displace the nitro group or potentially other leaving groups introduced onto the ring. This would allow for the synthesis of a diverse library of 6-substituted benzothiazole derivatives with novel functionalities.

Conversely, electrophilic aromatic substitution on the electron-deficient ring is expected to be challenging. However, exploring forcing reaction conditions or highly activated electrophiles could lead to unexpected and valuable transformations. Understanding the regioselectivity of such reactions would be a key research objective.

The functional groups themselves offer sites for chemical modification. The reduction of the nitro group to an amino group would provide a versatile handle for further derivatization through acylation, alkylation, or diazotization reactions. The resulting amino-substituted benzothiazoles could serve as precursors to dyes, pharmaceuticals, or functional materials. The reactivity of the ethylsulfonyl group , while generally stable, could be explored for transformations such as substitution reactions at the α-carbon.

Harnessing the Compound for Next-Generation Functional Materials

The unique electronic properties of this compound, stemming from its electron-deficient nature, make it a compelling candidate for the development of next-generation functional materials. The benzothiazole core is a known chromophore, and the presence of strong electron-withdrawing groups can significantly influence its optical and electronic characteristics.

In the field of organic electronics , this compound could serve as a building block for novel materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-accepting nature of the molecule could be exploited in the design of n-type semiconductors or as an acceptor component in donor-acceptor polymers. The strong dipole moment induced by the nitro and ethylsulfonyl groups may also lead to interesting non-linear optical (NLO) properties.

Furthermore, the incorporation of this compound into polymeric structures could lead to materials with tailored properties. For example, polymerization through functional handles introduced onto the benzothiazole ring could yield polymers with high thermal stability, specific optical properties, or redox activity. These materials could find applications as advanced coatings, sensors, or in energy storage devices.

| Potential Application Area | Rationale for using this compound |

| Organic Light-Emitting Diodes (OLEDs) | Potential as an electron-transporting or emissive material due to its electron-deficient nature. |

| Organic Photovoltaics (OPVs) | Could function as an acceptor material in bulk heterojunction solar cells. |

| Organic Field-Effect Transistors (OFETs) | Potential as an n-type semiconductor for ambipolar or n-channel transistors. |

| Non-Linear Optical (NLO) Materials | The presence of strong electron-withdrawing groups may induce significant NLO responses. |

| Functional Polymers | Incorporation into polymer backbones could create materials with unique optical, electronic, or thermal properties. |

Interdisciplinary Research Integrating Chemical Principles with Materials Science

The full realization of the potential of this compound will require a highly interdisciplinary approach that bridges the gap between fundamental chemical principles and applied materials science. Chemists, physicists, and materials scientists must collaborate to understand and manipulate the properties of this molecule for targeted applications.

A key area for interdisciplinary research is the investigation of the structure-property relationships that govern the performance of materials based on this compound. This involves synthesizing a series of derivatives with systematic structural modifications and correlating these changes with their measured optical, electronic, and thermal properties. This feedback loop between synthesis and characterization is essential for the rational design of high-performance materials.

The fabrication and characterization of prototype devices , such as OLEDs or solar cells, incorporating this compound will be a critical step in demonstrating its practical utility. This will require expertise in device engineering and materials processing to optimize performance.

Finally, exploring the self-assembly and supramolecular chemistry of this compound could lead to the development of novel materials with ordered structures and emergent properties. Understanding how intermolecular interactions, such as π-π stacking and hydrogen bonding, influence the packing and morphology of these materials is crucial for controlling their bulk properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethylsulphonyl)-6-nitrobenzothiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Nitration of the benzothiazole core under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 6-position.

- Step 2 : Sulphonylation using ethylsulphonyl chloride in the presence of a base (e.g., pyridine) to functionalize the 2-position.

- Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (temperature, stoichiometry, solvent polarity). Use catalysts like DMAP to enhance sulphonylation efficiency. Purity is improved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulphonyl group signals (e.g., ethyl group triplet at δ 1.2–1.4 ppm for CH₃).

- FT-IR : Confirm sulphonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro-group vibrations (1530–1480 cm⁻¹).

- MS (ESI/HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylsulphonyl group).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzothiazole derivatives across different studies?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) from conflicting studies.

- Dose-response validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination via MTT assay).

- Structural analogs : Test derivatives to isolate the impact of substituents (e.g., replacing the ethylsulphonyl group with methylsulphonyl).

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability .

Q. What computational chemistry approaches are suitable for predicting the reactivity of the sulphonyl group in this compound under various experimental conditions?

- Methodology :

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict hydrolysis stability.

- QSPR Models : Corrogate electronic parameters (HOMO/LUMO, σ Hammett constants) with experimental reactivity data.

Q. How to design multi-variable experiments to study substituent effects on the electrochemical properties of this compound derivatives?

- Methodology :

- Factorial Design : Vary substituents (e.g., nitro, sulphonyl, halogens) and measure redox potentials via cyclic voltammetry.

- Response Surface Methodology (RSM) : Optimize parameters (pH, scan rate) to maximize signal resolution.

- ANOVA : Identify statistically significant interactions between substituents and electrochemical behavior .

Methodological Challenges

Q. What strategies are recommended for optimizing purification techniques when dealing with nitro-group-containing benzothiazoles?

- Methodology :

- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., dichloromethane/hexane) for recrystallization.

- Chromatography : Use gradient elution (0–50% ethyl acetate in hexane) on silica gel. For persistent impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water).

- Crystallography : Confirm purity via single-crystal X-ray diffraction (e.g., compare with Acta Crystallographica data) .

Q. How should researchers approach structure-activity relationship (SAR) studies for sulfonyl-containing benzothiazoles with conflicting bioactivity results?

- Methodology :

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., varying sulphonyl chain length).

- Target-specific assays : Prioritize enzyme-binding studies (e.g., fluorescence quenching, SPR) over broad phenotypic screens.

- Machine Learning : Train models on existing SAR datasets to predict bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.